4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine
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Overview
Description
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring attached to a naphthalene moiety, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . It is an attractive target for the development of novel antibacterial agents .
Mode of Action
It is known that the compound’s interaction with the fabi enzyme inhibits the enzyme’s activity, thereby disrupting bacterial fatty acid biosynthesis .
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, it disrupts the final step of this pathway, leading to a decrease in the production of bacterial fatty acids
Pharmacokinetics
It is known that similar compounds, such as nabumetone, undergo extensive metabolism in the liver . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The primary result of the compound’s action is its antibacterial activity . It has been shown to have potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 6-methoxy-2-naphthylacetic acid, have been shown to have potent inhibitory effects on cyclooxygenase-2 (Cox-2) . This suggests that 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
It is possible that this compound could influence cell function by interacting with key cellular pathways, impacting gene expression, and altering cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds, such as nabumetone, are known to undergo extensive metabolism, suggesting that this compound may also be involved in complex metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction leads to the formation of the thiazole ring via cyclization.
Attachment of the Naphthalene Moiety: The naphthalene moiety, substituted with a methoxy group, can be introduced through a coupling reaction. This can be achieved by reacting the thiazole derivative with a naphthalene derivative under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the naphthalene or thiazole rings are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxy-2-naphthyl)butan-2-one: A related compound with a similar naphthalene moiety but different functional groups.
2-(6-Methoxy-2-naphthyl)propionamide: Another compound with a naphthalene moiety and different substituents.
Uniqueness
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methoxy-substituted naphthalene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFKQMIPBHGUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398118 |
Source
|
Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195824-61-4 |
Source
|
Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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